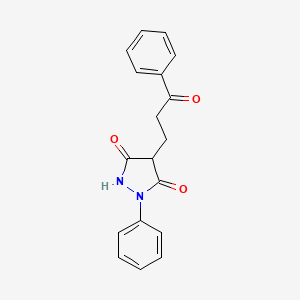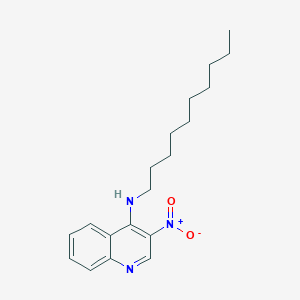
N-Decyl-3-nitroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-3-nitroquinolin-4-amine is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of N-Decyl-3-nitroquinolin-4-amine typically involves several steps, starting from the quinoline core. One common method includes the nitration of quinoline to introduce the nitro group, followed by the substitution of the amine group at the 4-position. The decyl chain is then introduced through alkylation reactions . Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
N-Decyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like m-chloroperbenzoic acid . Major products formed from these reactions include quinoline N-oxides and substituted quinoline derivatives .
Scientific Research Applications
N-Decyl-3-nitroquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-Decyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to alter redox balance and downregulate signaling pathways such as Raf/MEK/ERK1/2 and PI3K/Akt, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
N-Decyl-3-nitroquinolin-4-amine can be compared with other quinoline derivatives such as quinoline N-oxides and 3-nitroquinolin-4-amine. While these compounds share a similar quinoline core, this compound is unique due to the presence of the decyl chain, which enhances its lipophilicity and potential biological activity . Similar compounds include:
- Quinoline N-oxides
- 3-nitroquinolin-4-amine
- 7-chloroquinoline derivatives
Properties
CAS No. |
63010-97-9 |
|---|---|
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-decyl-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C19H27N3O2/c1-2-3-4-5-6-7-8-11-14-20-19-16-12-9-10-13-17(16)21-15-18(19)22(23)24/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,20,21) |
InChI Key |
LKLVGGMFEQXCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


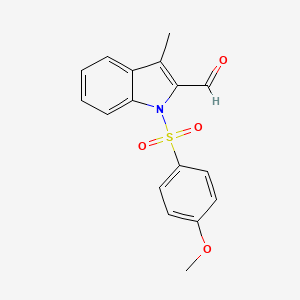
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
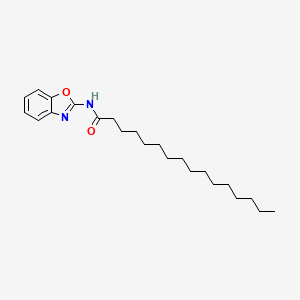
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
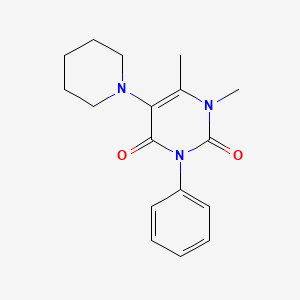
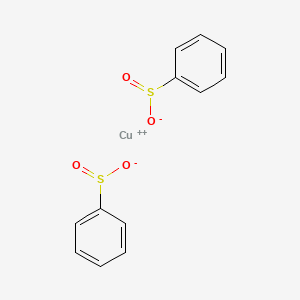
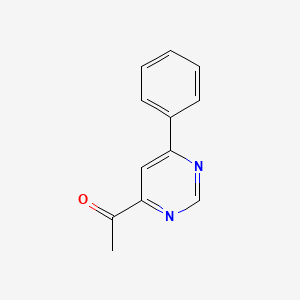
![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)
![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)
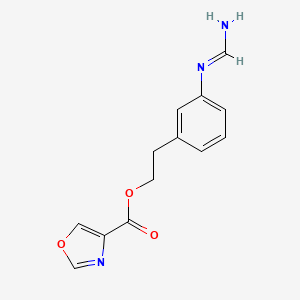
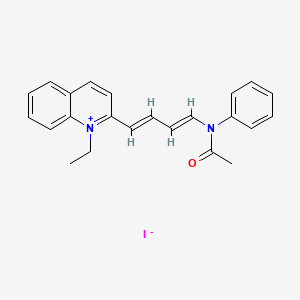
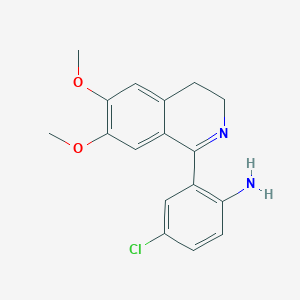
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)
